molecular formula C18H30O6 B13859903 2,3-Dinor-6-keto Prostaglandin F1alpha-d4

2,3-Dinor-6-keto Prostaglandin F1alpha-d4

Cat. No.: B13859903
M. Wt: 346.5 g/mol
InChI Key: DNKGWNLXBRCUCF-TUSRUMNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dinor-6-keto Prostaglandin F1?-d4 is a major urinary prostacyclin metabolite. Prostacyclin is a potent vasodilator and platelet inhibitor produced by vascular endothelium. This compound is significantly higher in patients with severe atherosclerosis and evidence of platelet activation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dinor-6-keto Prostaglandin F1?-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and biological functions.

Common Reagents and Conditions

Common reagents used in the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include oxidizing agents, reducing agents, and various catalysts. Specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include various metabolites that play crucial roles in biological processes, such as vasodilation and platelet inhibition .

Mechanism of Action

2,3-Dinor-6-keto Prostaglandin F1?-d4 exerts its effects through the beta-oxidation of 6-keto Prostaglandin F1?, the non-enzymatic hydrolytic derivative of prostacyclin. This compound acts as a potent vasodilator and platelet inhibitor by targeting vascular endothelium and inhibiting platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dinor-6-keto Prostaglandin F1?-d4 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and research applications. Its role as a major urinary prostacyclin metabolite also distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H30O6

Molecular Weight

346.5 g/mol

IUPAC Name

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6-tetradeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid

InChI

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1/i3D2,4D2

InChI Key

DNKGWNLXBRCUCF-TUSRUMNQSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O

Origin of Product

United States

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